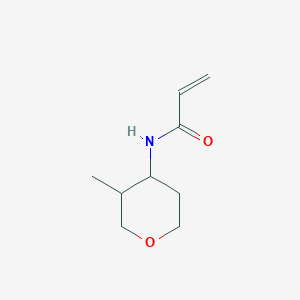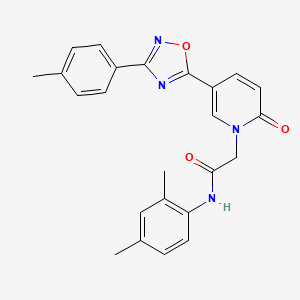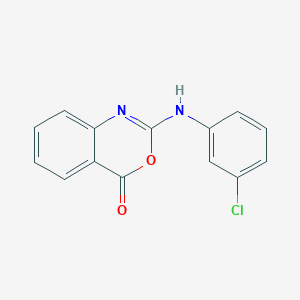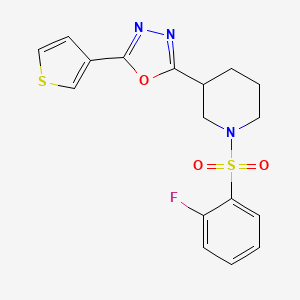![molecular formula C11H21N3O4 B2710214 Tert-butyl 2-[3-(2-azidoethoxy)propoxy]acetate CAS No. 1997302-21-2](/img/structure/B2710214.png)
Tert-butyl 2-[3-(2-azidoethoxy)propoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent inhibitor of nitric oxide synthase enzymes, which play a crucial role in the synthesis of nitric oxide in the body.
Preparation Methods
The synthesis of N(=[N+]=[N-])Ccocccocc(=O)OC©©C involves the reaction of L-arginine with nitric oxide synthase inhibitors.
Chemical Reactions Analysis
N(=[N+]=[N-])Ccocccocc(=O)OC©©C undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N(=[N+]=[N-])Ccocccocc(=O)OC©©C is widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes. It is used as a potent inhibitor of nitric oxide synthase enzymes, which are responsible for the synthesis of nitric oxide in the body. This compound has applications in:
Chemistry: Studying the mechanisms of nitric oxide synthesis and inhibition.
Biology: Investigating the role of nitric oxide in cellular signaling and immune responses.
Medicine: Exploring potential therapeutic applications in diseases such as sepsis, stroke, and cancer.
Industry: Potential use in the development of new therapies and treatments.
Mechanism of Action
N(=[N+]=[N-])Ccocccocc(=O)OC©©C inhibits the activity of nitric oxide synthase enzymes by binding to the heme group present in the active site of the enzyme. This binding prevents the conversion of L-arginine to nitric oxide and citrulline, thus reducing the production of nitric oxide in the body. The inhibition of nitric oxide production leads to a decrease in vasodilation, platelet aggregation, and leukocyte adhesion, which are important physiological processes regulated by nitric oxide.
Comparison with Similar Compounds
N(=[N+]=[N-])Ccocccocc(=O)OC©©C is unique due to its potent inhibitory effect on nitric oxide synthase enzymes. Similar compounds include:
L-NAME (Nω-Nitro-L-arginine methyl ester): Another potent inhibitor of nitric oxide synthase.
L-NMMA (NG-Monomethyl-L-arginine): A competitive inhibitor of nitric oxide synthase.
L-NNA (Nω-Nitro-L-arginine): An inhibitor of nitric oxide synthase with similar properties.
These compounds share similar mechanisms of action but may differ in their potency, specificity, and applications in research and therapy.
Properties
IUPAC Name |
tert-butyl 2-[3-(2-azidoethoxy)propoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)9-17-7-4-6-16-8-5-13-14-12/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUAPLLIWWJLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2710136.png)
![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)

![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)

![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)
![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)
![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![N-(4-acetylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2710153.png)
